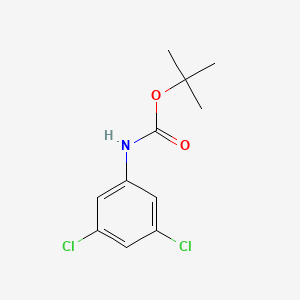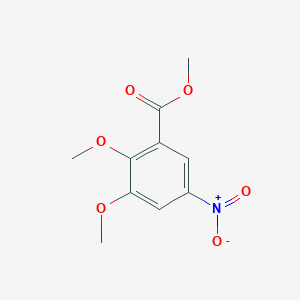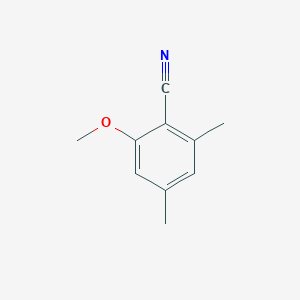![molecular formula C21H18N2O4 B7882838 (3E)-3-[2-(4-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882838.png)
(3E)-3-[2-(4-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “(3E)-3-[2-(4-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione” is commonly known as Whatman™ Qualitative Filter Paper: Grade 4 Circles. This compound is primarily used in qualitative analytical techniques to determine and identify materials and for clarifying liquids. It is particularly useful in applications requiring high flow rates in air pollution monitoring where the collection of fine particles is not critical .
Preparation Methods
The preparation of Whatman™ Qualitative Filter Paper involves the use of cellulose fibers. The process includes the following steps:
Pulping: Cellulose fibers are extracted from wood or cotton.
Beating: The fibers are beaten to increase their surface area and improve bonding.
Sheet Formation: The beaten fibers are suspended in water and formed into sheets using a paper machine.
Pressing and Drying: The sheets are pressed to remove excess water and then dried.
Cutting and Packaging: The dried sheets are cut into circles of the desired diameter and packaged for distribution.
Chemical Reactions Analysis
Whatman™ Qualitative Filter Paper is chemically inert under normal conditions. it can undergo certain reactions:
Oxidation: Exposure to strong oxidizing agents can degrade the cellulose fibers.
Hydrolysis: Prolonged exposure to water can lead to the hydrolysis of cellulose, breaking it down into glucose units.
Combustion: When burned, cellulose undergoes combustion to produce carbon dioxide and water.
Scientific Research Applications
Whatman™ Qualitative Filter Paper: Grade 4 Circles has a wide range of scientific research applications:
Chemistry: Used for filtration in chemical analysis to separate solids from liquids.
Biology: Employed in microbiological studies to filter out microorganisms from samples.
Medicine: Utilized in clinical laboratories for sample preparation and filtration.
Industry: Applied in various industrial processes for the filtration of liquids and gases.
Mechanism of Action
The primary mechanism of action of Whatman™ Qualitative Filter Paper is physical filtration. The cellulose fibers create a porous structure that allows liquids to pass through while retaining solid particles. The efficiency of filtration depends on the pore size and the thickness of the paper .
Comparison with Similar Compounds
Whatman™ Qualitative Filter Paper: Grade 4 Circles can be compared with other filter papers such as:
Whatman™ Grade 1 Filter Paper: Known for its finer particle retention and slower filtration speed.
Whatman™ Grade 113V Filter Paper: Designed for very fast filtration with a slightly larger pore size.
Whatman™ Grade 1573-1/2 Filter Paper: Used for general laboratory filtration with medium retention and flow rate.
Each of these filter papers has unique properties that make them suitable for specific applications, highlighting the versatility and importance of Whatman™ Qualitative Filter Paper: Grade 4 Circles in various scientific and industrial fields.
Properties
IUPAC Name |
(3E)-3-[2-(4-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-12-10-19(25)20(21(26)27-12)18-11-17(13-6-8-14(24)9-7-13)22-15-4-2-3-5-16(15)23-18/h2-10,17,22-24H,11H2,1H3/b20-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSHIXMXVWCBI-CZIZESTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C2CC(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)/C(=C\2/CC(NC3=CC=CC=C3N2)C4=CC=C(C=C4)O)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
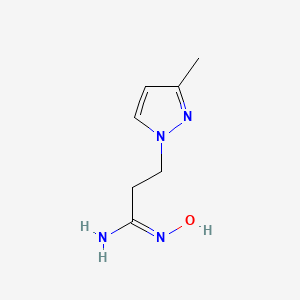

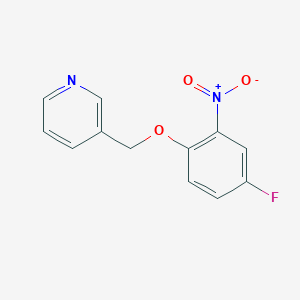
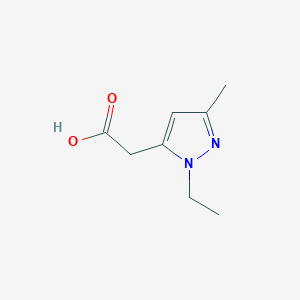
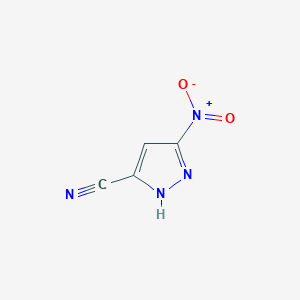
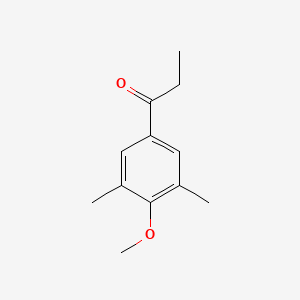
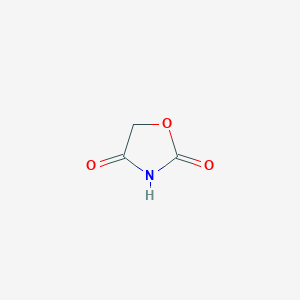
![3-[2-(1-Methyl-1H-pyrazol-4-yl)-2-oxoethyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B7882806.png)
![(3E)-3-[2-(2-ethylpyrazol-3-yl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882821.png)
![3-[2-(1-ethyl-1H-pyrazol-3-yl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B7882823.png)
![(3E)-3-[2-(3-hydroxyphenyl)-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-ylidene]-6-methylpyran-2,4-dione](/img/structure/B7882830.png)
